molecular formula C11H13NOS B1517157 4-(Cyclopropylmethoxy)benzene-1-carbothioamide CAS No. 1019568-41-2

4-(Cyclopropylmethoxy)benzene-1-carbothioamide

Cat. No. B1517157
M. Wt: 207.29 g/mol
InChI Key: NQWNKYLOLYWJGU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)benzene-1-carbothioamide, also known as CMCT, is a chemical compound. It has a CAS Number of 1019568-41-2 and a molecular weight of 207.3 .

Physical and Chemical Properties This compound is a powder at room temperature . It has a molecular formula of C11H13NOS.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • 4-Methoxybenzenecarbothioamide : This study focuses on the molecular structure of a similar compound, 4-Methoxybenzenecarbothioamide. It reveals the molecule's asymmetric unit containing two independent molecules with methoxy groups in opposite conformations. The study highlights the formation of dimers via intermolecular N-H⋯S hydrogen bonds, leading to chains linked by C-H⋯O hydrogen bonds (Ali, Hameed, Luqman, Akhtar, & Parvez, 2010).

Synthesis and Rearrangement Studies

  • Photochemical and Acid-Catalyzed Rearrangements : A study explored the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one and its subsequent rearrangement under photochemical and acid-catalyzed conditions (Schultz & Antoulinakis, 1996).
  • Anticancer and Antioxidant Effects of Benzene Sulfonamide Derivatives : Research on benzene sulfonamide derivatives, closely related to carbothioamides, demonstrated potent anticancer effects against breast carcinoma cell lines. Molecular docking studies were used to analyze binding energy and interactions (Mohamed et al., 2022).

Synthesis of Novel Compounds

  • Synthesis of Novel Bis(chromenes) and Bis(benzo[f]chromenes) : This study involves the synthesis of new carbothioamides linked to chromene or benzo[f]chromene units, showcasing the versatility in synthesizing diverse chemical structures (Sanad & Mekky, 2020).

Pharmacological Applications

  • GABAergic Neurotransmission and Anticonvulsant Approach : Research on N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, structurally related to 4-(Cyclopropylmethoxy)benzene-1-carbothioamide, showed significant anticonvulsant activity. These compounds were found to elevate γ-aminobutyric acid (GABA) levels in the brain (Tripathi & Kumar, 2013).

Chemical Properties and Structural Analysis

  • Crystal Structure Studies : The crystal structure and Hirshfeld surface analysis of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1 H -pyrazole-1-carbothioamide, were investigated, highlighting the importance of molecular interactions in the crystal packing (Kumara et al., 2017).

Anticancer Research

  • Synthesis and Anticancer Properties : Research into the synthesis and characterization of 1H-benzo[f]chromene-2-carbothioamide derivatives showed their anti-proliferative properties against various human cancer cell lines (Fouda, Irfan, Al‐Sehemi, & El-Agrody, 2021).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a signal word of "Warning" .

properties

IUPAC Name

4-(cyclopropylmethoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c12-11(14)9-3-5-10(6-4-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWNKYLOLYWJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)benzene-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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